

# "cost-benefit analysis of using Dimethyl 5-sulfoisophthalate sodium salt in industrial applications"

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## Compound of Interest

Compound Name: *Dimethyl 5-sulfoisophthalate sodium salt*

Cat. No.: *B8796929*

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## A Cost-Benefit Analysis of Dimethyl 5-sulfoisophthalate Sodium Salt in Industrial Applications

A Comparative Guide for Researchers and Materials Scientists

**Dimethyl 5-sulfoisophthalate sodium salt (DM5S)**, also known as SIPM (from its ester, Dimethyl Isophthalate-5-Sulfonate), is a specialty aromatic ester monomer. Its integration into polymer backbones imparts unique, desirable properties that are critical for high-performance applications. The core function of DM5S stems from the introduction of a pendant, anionic sulfonate group ( $-\text{SO}_3^-\text{Na}^+$ ) into otherwise non-polar polymer chains, such as polyesters.

This guide provides an objective cost-benefit analysis of using DM5S in its primary industrial applications. It compares its performance and economic implications against conventional alternatives, supported by representative experimental data and detailed protocols for a scientific audience.

### Primary Application 1: Cationic Dyeable Polyester (CDP) for Textiles

The modification of standard Polyethylene Terephthalate (PET) with DM5S is a cornerstone of the specialty textile industry, creating Cationic Dyeable Polyester (CDP).

## Benefit Analysis

Standard polyester is hydrophobic and lacks reactive dye sites, necessitating the use of non-ionic disperse dyes at high temperatures ( $>130^{\circ}\text{C}$ ) and pressures. Incorporating 1-3 mol% of DM5S into the polyester backbone introduces anionic sulfonate groups. These serve as electrostatic docking sites for cationic (basic) dyes.

Key Benefits Include:

- **Enhanced Dyeability and Vibrancy:** CDP fibers exhibit a strong affinity for cationic dyes, resulting in brilliant, vibrant shades that are difficult to achieve with disperse dyes.[\[1\]](#)[\[2\]](#)
- **Energy and Cost Savings:** The dyeing process for CDP can be conducted at lower, atmospheric temperatures ( $98\text{--}120^{\circ}\text{C}$ ), significantly reducing energy consumption compared to the high-pressure, high-temperature conditions required for conventional PET.[\[1\]](#)[\[3\]](#)
- **Improved Fabric Properties:** The modification can lead to fibers with a softer feel and improved antistatic and moisture absorption properties.
- **High Dye Bath Exhaustion:** The ionic attraction between the fiber and the dye leads to very high dye uptake, often exceeding 95%. This minimizes dye waste in the effluent, reducing both material costs and the environmental burden of wastewater treatment.[\[1\]](#)[\[3\]](#)
- **Versatility in Blends:** The milder dyeing conditions for CDP make it ideal for blending with sensitive fibers like wool or elastane (e.g., Lycra), which would be damaged by high-temperature disperse dyeing.[\[1\]](#)

## Cost-Benefit Comparison

While DM5S is a specialty monomer with a higher upfront cost than standard polyester precursors (terephthalic acid or dimethyl terephthalate), its use can lead to significant downstream savings and higher-value end products.

Feature	Conventional PET + Disperse Dyes	DM5S-Modified PET (CDP) + Cationic Dyes
Monomer Cost	Lower	Higher
Dyeing Temperature	130-140°C (High Pressure)	98-120°C (Atmospheric Pressure)[1][3]
Energy Consumption	High	Lower
Dye Bath Exhaustion	Moderate to Good	Excellent (>95%)[3]
Wastewater Treatment	Higher cost (more residual dye, carriers)	Lower cost
Color Vibrancy	Good	Excellent / Brilliant
Blend Compatibility	Limited with heat-sensitive fibers	Excellent
Overall Cost Profile	Lower raw material cost, higher processing and environmental costs.	Higher raw material cost, lower processing and environmental costs, potential for higher-value textiles.

## Experimental Protocols

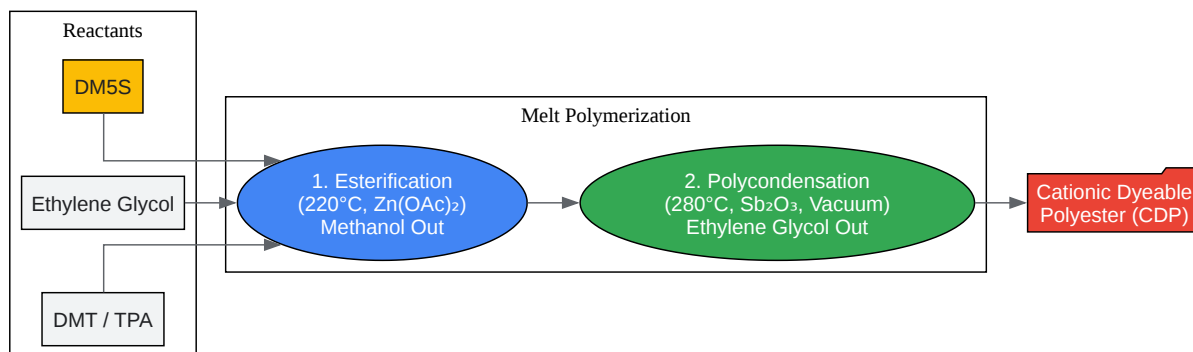
This protocol describes a two-stage melt polymerization process.

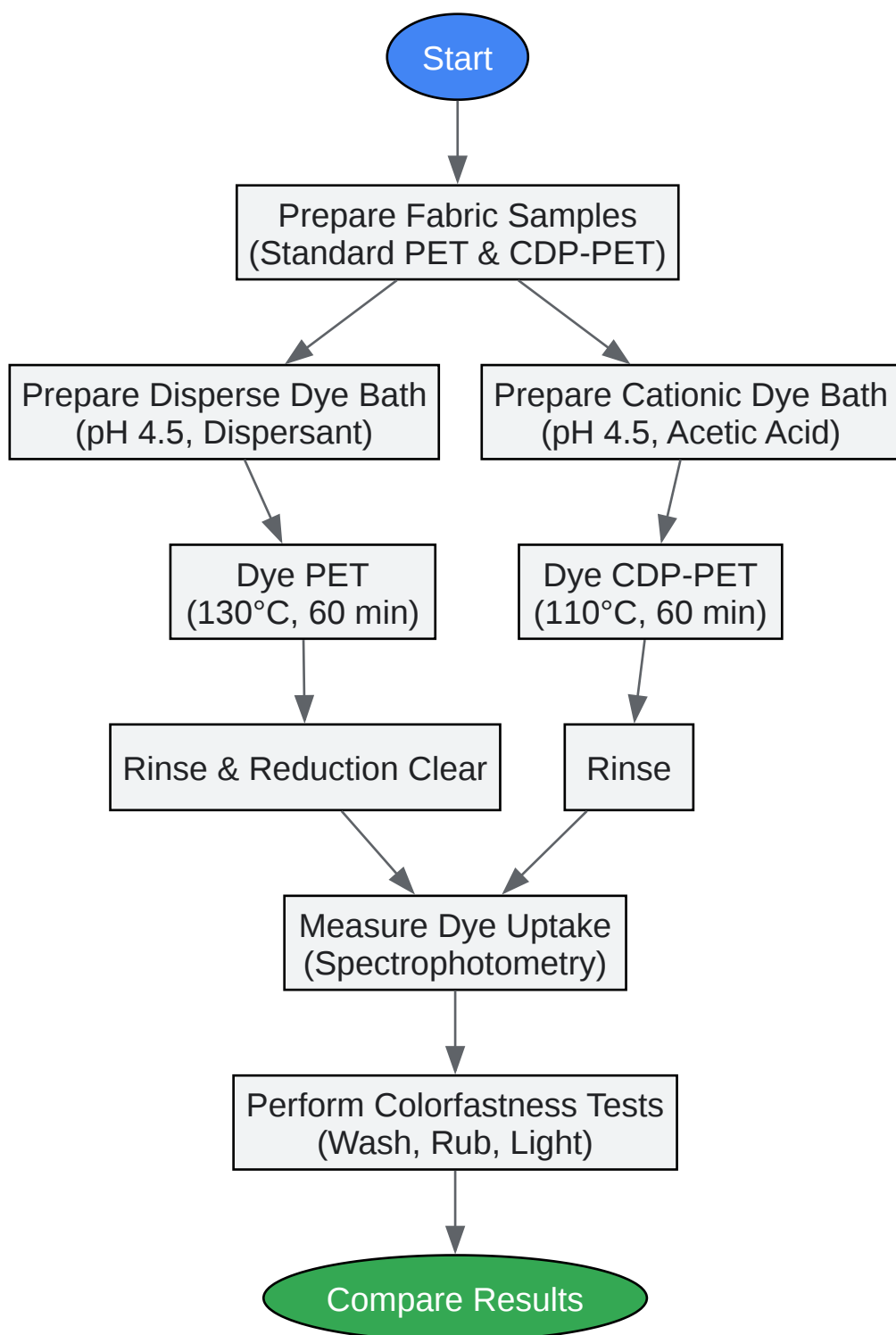
- Esterification/Transesterification:
  - Charge a stainless-steel polymerization reactor with Dimethyl Terephthalate (DMT) (1.0 mol), Ethylene Glycol (EG) (2.2 mol), and **Dimethyl 5-sulfoisophthalate sodium salt** (DM5S) (0.02 mol, representing 2 mol% of the di-acid component).
  - Add a catalyst, such as Zinc Acetate (approx. 200-300 ppm).
  - Heat the mixture under a nitrogen atmosphere with continuous stirring. Raise the temperature from 150°C to 220°C over 3-4 hours.

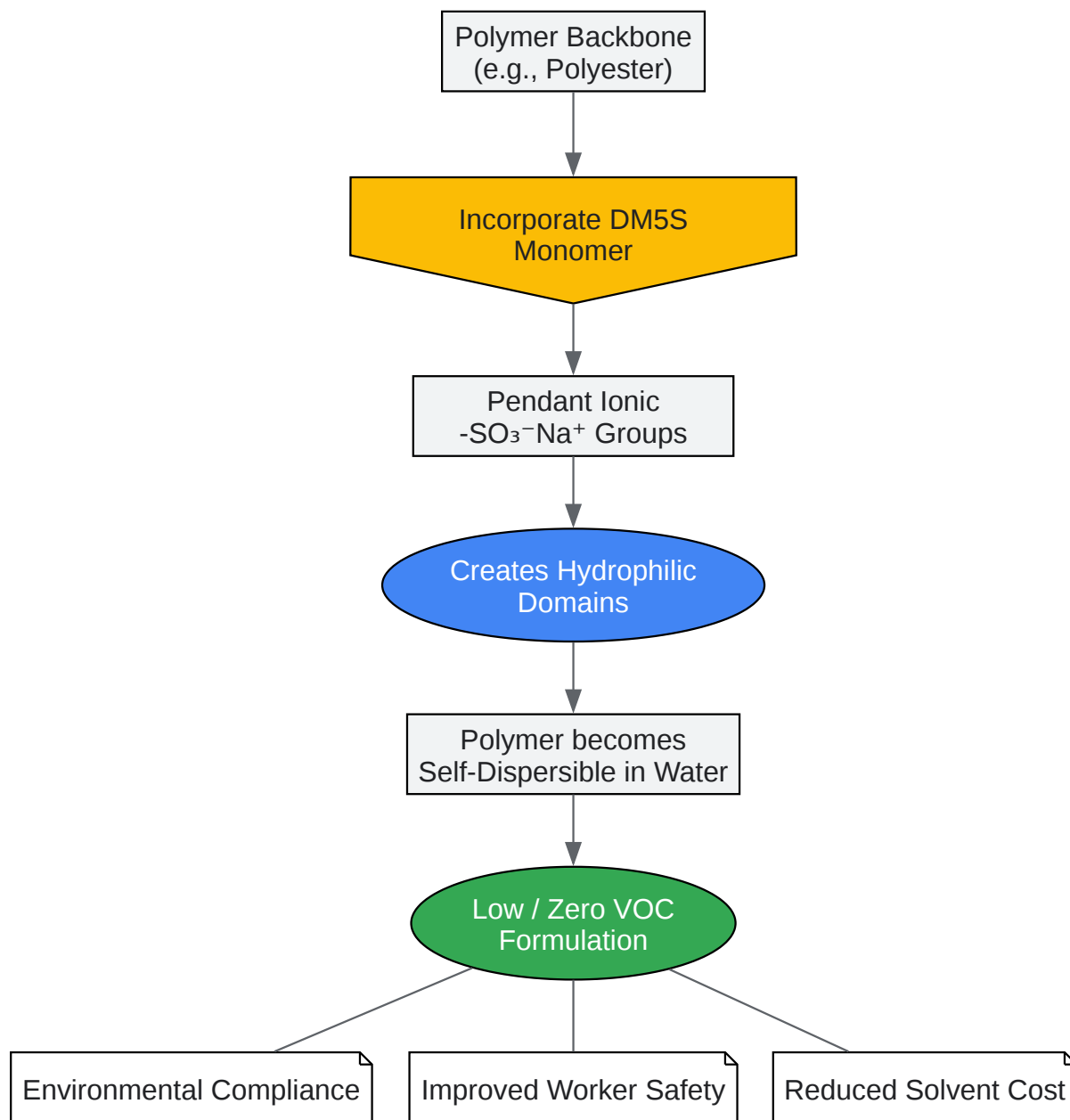
- During this stage, methanol (from DMT) is evolved and should be continuously removed via a distillation column. The reaction is considered complete when approximately 95% of the theoretical methanol has been collected.
- Polycondensation:
  - Add a polycondensation catalyst, such as Antimony Trioxide (approx. 250-350 ppm), and a stabilizer like phosphoric acid.
  - Gradually increase the temperature to 270-285°C.
  - Simultaneously, reduce the pressure slowly to below 1 Torr (<133 Pa).<sup>[4]</sup>
  - Excess ethylene glycol is removed under vacuum. The viscosity of the molten polymer will increase, which can be monitored by the torque on the stirrer.
  - Continue the reaction for 2-3 hours until the desired intrinsic viscosity (typically 0.55-0.65 dL/g) is achieved.<sup>[5]</sup>
  - Extrude the molten polymer into a water bath to quench it, then pelletize it into chips for storage or spinning.
- Fabric Preparation: Prepare knitted fabric samples of both conventional PET and the synthesized CDP PET (e.g., 5-gram samples).
- Dye Bath Preparation:
  - For CDP: Prepare a dye bath containing a cationic dye (e.g., C.I. Basic Blue 3) at 1% on weight of fabric (owf). Adjust the pH to 4.5 using acetic acid. Maintain a liquor ratio of 20:1.<sup>[6]</sup>
  - For PET: Prepare a dye bath containing a disperse dye (e.g., C.I. Disperse Blue 56) at 1% owf. Add a dispersing agent. Adjust pH to 4.5. Maintain a liquor ratio of 20:1.
- Dyeing Process:
  - For CDP: Place the fabric in the dye bath at 60°C. Raise the temperature to 110°C at a rate of 2°C/min and hold for 60 minutes. Cool down, rinse, and dry.

- For PET: Place the fabric in the dye bath at 60°C. Raise the temperature to 130°C at a rate of 2°C/min and hold for 60 minutes in a high-temperature beaker dyeing machine. Cool down, rinse, perform a reduction clear to remove surface dye, and dry.
- Dye Uptake Measurement:
  - Before and after dyeing, take an aliquot of the dye bath.
  - Using a UV-Vis spectrophotometer, measure the absorbance of the dye bath at the dye's maximum absorption wavelength ( $\lambda_{\text{max}}$ ).
  - Calculate the dye exhaustion percentage (E%) using the formula:  $E\% = [(A_0 - A_1) / A_0] * 100$  where  $A_0$  is the initial absorbance and  $A_1$  is the final absorbance.[\[7\]](#)

## Visualizations







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